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Abstract

Mesoxalaldehyde, also known as 2-oxopropanedial, is a simple yet highly reactive 1,3-
dicarbonyl compound. Its structure, featuring two aldehyde groups flanking a central ketone,
suggests a rich and complex chemical reactivity. Despite its simple structure, detailed
experimental data on the synthesis, properties, and biological activity of mesoxalaldehyde are
notably scarce in publicly available literature. This technical guide consolidates the existing
theoretical knowledge on mesoxalaldehyde and provides a framework for its potential
synthesis and characterization based on established principles of organic chemistry. The guide
also highlights the significant gaps in the current understanding of this molecule, presenting it
as a compound ripe for further investigation.

Chemical Identity and Computed Properties

Mesoxalaldehyde is a small organic molecule with the chemical formula CsH20s.[1][2][3] Its
identity is well-established, and it is registered under CAS number 497-16-5.[2][3][4] While
experimental data on its physicochemical properties are limited, computational models provide
valuable estimates.

Table 1: Chemical Identifiers and Computed Properties of Mesoxalaldehyde
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Property Value Source

IUPAC Name 2-oxopropanedial PubChem[4]
Mesoxalaldehyde,

Synonyms Oxomalonaldehyde, 1,2,3- PubChem[4], ChemSpider[2]
Propanetrione

Molecular Formula C3H20s3 GSRSJ[1], PubChem[4]

Molecular Weight 86.05 g/mol GSRSJ[1], PubChem[4]

Canonical SMILES C(=0)C(=0)C=0 PubChem([4], Wikidata[3]

ICQNCHSXWNQIHC- o
InChlKey PubChem[4], Wikidata[3]
UHFFFAOYSA-N

XLogP3 (Computed) -0.5 PubChem[4]
Hydrogen Bond Donor Count
PubChem[4]

(Computed)
Hydrogen Bond Acceptor

3 PubChem|[4]
Count (Computed)
Rotatable Bond Count

2 PubChem[4]
(Computed)
Topological Polar Surface Area

51.2 Az PubChem[4]

(Computed)

Potential Synthetic Routes

Detailed experimental protocols for the synthesis of mesoxalaldehyde are not readily available
in the reviewed literature. However, general methods for the synthesis of aldehydes and
dicarbonyl compounds suggest plausible routes.

Ozonolysis of an Unsaturated Precursor

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl
compounds.[5][6][7] A potential precursor for mesoxalaldehyde could be a suitably substituted
cyclic alkene, where cleavage of the double bond would yield the desired tricarbonyl structure.
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Unsaturated Precursor o 2) Reductive Workup Mesoxalaldehyde
(e.g., 1,2-dihydroxycyclopent-4-ene-1,2,3-trione) 1) O3, CH:Clz, -78 °C (e.g., Zn/H20 or (CHs)2S) (hydrated form)

Click to download full resolution via product page
Caption: Hypothetical ozonolysis route to mesoxalaldehyde.
Hypothetical Experimental Protocol (Ozonolysis):

» Dissolve the unsaturated precursor in a suitable solvent such as dichloromethane in a round-
bottom flask equipped with a gas inlet tube and a magnetic stirrer.

e Cool the solution to -78 °C using a dry ice/acetone bath.

» Bubble ozone gas through the solution until a persistent blue color indicates the presence of
excess ozone.

e Purge the solution with nitrogen or argon to remove excess ozone.

e Add a reductive workup agent, such as zinc dust and water or dimethyl sulfide, to the
reaction mixture.

 Allow the mixture to warm to room temperature and stir until the intermediate ozonide is
completely reduced.

 Filter the reaction mixture to remove any solids.

o Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium
sulfate.

e Remove the solvent under reduced pressure to yield the crude product.

» Purify the crude product by a suitable method, such as column chromatography or distillation
under reduced pressure.

Oxidation of a Polyol Precursor
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The selective oxidation of a triol, such as 1,2,3-propanetriol (glycerol) or 1,3-dihydroxyacetone,
could potentially yield mesoxalaldehyde.[8][9] Mild oxidation methods like the Swern oxidation
are known to convert primary and secondary alcohols to aldehydes and ketones, respectively,
with high efficiency and tolerance for other functional groups.[2][10][11] Careful control of
stoichiometry and reaction conditions would be crucial to avoid over-oxidation to carboxylic
acids. The use of protecting groups might be necessary to achieve the desired regioselectivity.
[12][13][14][15][16]

1) (COCl)2, DMSO, CH:Clz, -78 °C

Protected 1,2,3-Propanetriol —» 2) EtsN

—» 3) Deprotection —» Mesoxalaldehyde

Click to download full resolution via product page
Caption: Potential Swern oxidation route to mesoxalaldehyde.
General Experimental Protocol (Swern Oxidation):

 In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon),
prepare a solution of oxalyl chloride in anhydrous dichloromethane and cool to -78 °C.

e Slowly add a solution of dimethyl sulfoxide (DMSO) in anhydrous dichloromethane to the
oxalyl chloride solution, maintaining the temperature at -78 °C.

« After stirring for a short period, add a solution of the protected polyol precursor in anhydrous
dichloromethane dropwise.

 Stir the reaction mixture at -78 °C for the appropriate time to allow for the formation of the
alkoxysulfonium salt.

o Add triethylamine dropwise to the reaction mixture, which will act as a base to induce the
elimination reaction.

 After a further period of stirring at -78 °C, allow the reaction to warm to room temperature.
e Quench the reaction by adding water.

o Separate the organic layer and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Remove the solvent in vacuo.

Proceed with the deprotection step according to the nature of the protecting group used.

Purify the final product using appropriate chromatographic techniques.

Physicochemical and Spectroscopic Properties

Due to the lack of isolated and characterized samples of mesoxalaldehyde, experimental data
on its physical and spectroscopic properties are not available in the searched literature.
However, based on its structure as a 1,3-dicarbonyl compound, several properties can be
predicted.[1][17][18]

Table 2: Predicted Physicochemical and Spectroscopic Properties of Mesoxalaldehyde
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Property

Predicted Characteristic

Rationale

Physical State

Likely a liquid or low-melting

solid at room temperature.[19]

Small molecule with polar

functional groups.

Expected to be soluble in

Presence of three polar

Solubility water and polar organic carbonyl groups capable of
solvents.[19][20] hydrogen bonding with water.
Higher than non-polar )
o Polarity of carbonyl groups
- ) molecules of similar molecular ] )
Boiling Point ] leads to dipole-dipole
weight, but lower than ) ]
. interactions.
corresponding alcohols.[19]
Highly reactive due to the
presence of three electrophilic
carbonyl carbons.[21] The electron-withdrawing
Reactivity Susceptible to nucleophilic nature of the carbonyl groups

attack, hydration, and keto-
enol tautomerism.[17][22][23]
[24][25]

enhances their electrophilicity.

IR Spectroscopy

Strong C=0 stretching
absorptions in the range of
1700-1740 cm~1.[5][21][26]
Characteristic C-H stretching
for the aldehyde protons
around 2720 and 2820 cm~1.
[51[21][26]

Based on typical IR
frequencies for aldehydes and

ketones.

1H NMR Spectroscopy

A highly deshielded singlet for
the two equivalent aldehyde

protons (6 > 9 ppm).

The aldehydic protons are in a
strong deshielding
environment due to the

carbonyl group's anisotropy.

13C NMR Spectroscopy

Two signals in the carbonyl
region (6 > 190 ppm), one for
the aldehyde carbons and one

for the ketone carbon.

Carbonyl carbons are highly
deshielded.
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A molecular ion peak at m/z = ]
o Based on the molecular weight
86. Characteristic )
) and common fragmentation
Mass Spectrometry fragmentation patterns for
pathways of carbonyl
aldehydes and ketones, such
compounds.
as a-cleavage.[21]

Reactivity and Biological Activity

The high density of electrophilic centers in mesoxalaldehyde suggests it is a highly reactive
molecule. It is expected to readily undergo reactions typical of aldehydes and ketones, such as
nucleophilic addition, condensation, and oxidation/reduction.

Hydration and Tautomerism

In agueous solutions, aldehydes and ketones can exist in equilibrium with their hydrate forms
(gem-diols).[27] Given the two aldehyde groups, mesoxalaldehyde is likely to be significantly
hydrated in water. Furthermore, as a 1,3-dicarbonyl compound, it can undergo keto-enol
tautomerism, which is the interconversion between the keto and enol forms.[17][22][28][23][24]
[25]

Mesoxalaldehyde (Keto form) ¢ Equilibrium Enol form
CHO-CO-CHO HO-CH=C(OH)-CHO

Click to download full resolution via product page

Caption: Keto-enol tautomerism of mesoxalaldehyde.

Biological Activity

There is a significant lack of specific data on the biological activity and toxicity of
mesoxalaldehyde. Its high reactivity suggests that it could be cytotoxic, similar to other
reactive dicarbonyls like methylglyoxal, which is known to be a precursor of advanced glycation
end-products (AGEs) and is implicated in diabetic complications. It is plausible that
mesoxalaldehyde could react with biological nucleophiles such as amino and thiol groups in
proteins and nucleic acids. However, without experimental evidence, any discussion of its
biological role remains speculative.
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Experimental Workflow for Characterization

Should a synthesis of mesoxalaldehyde be achieved, a systematic workflow would be
necessary for its full characterization.

Synthesis and Purification

Crude Product

:

Purification
(e.g., Chromatography)

Spectroscopic jiylys( l \ Physicochemical A
NMR Spectroscopy

(tH, 1C) IR Spectroscopy Mass Spectrometry Melting Point / Boiling Point Solubility Studies

BiologicallEvaluation

Cytotoxicity Assays

:

Reactivity with Biomolecules

Click to download full resolution via product page
Caption: General workflow for the characterization of synthesized mesoxalaldehyde.

Conclusion and Future Outlook

Mesoxalaldehyde presents a fascinating case of a simple molecule with potentially complex
and important chemistry that remains largely unexplored. The theoretical framework suggests a
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highly reactive compound with interesting spectroscopic features. However, the lack of robust
synthetic methods has hindered its experimental investigation.

Future research should focus on:
e Developing and optimizing a reliable synthetic route to obtain pure mesoxalaldehyde.

o Performing comprehensive spectroscopic and physicochemical characterization to validate
theoretical predictions.

 |nvestigating its reactivity with a range of nucleophiles to understand its chemical behavior.

e Conducting in vitro and in vivo studies to determine its biological activities and toxicological
profile, particularly in comparison to other reactive dicarbonyl species.

The elucidation of the properties and reactivity of mesoxalaldehyde could open new avenues
in the study of dicarbonyl chemistry and its implications in biological systems and synthetic
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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